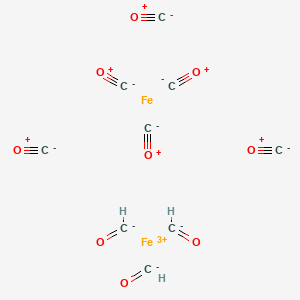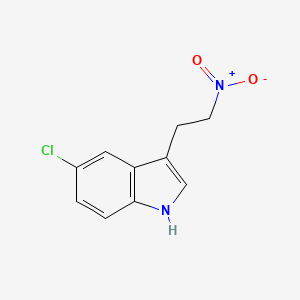
Azanium;phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azanium;phosphite, also known as ammonium phosphite, is an inorganic compound with the chemical formula NH₄H₂PO₃. It is the ammonium salt of phosphorous acid. This compound is typically found as a white crystalline solid and is known for its solubility in water. This compound is used in various applications, including agriculture and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azanium;phosphite can be synthesized through the reaction of phosphorous acid (H₃PO₃) with ammonia (NH₃). The reaction is typically carried out in an aqueous solution, where phosphorous acid is neutralized by ammonia to form ammonium phosphite: [ \text{H}_3\text{PO}_3 + \text{NH}_3 \rightarrow \text{NH}_4\text{H}_2\text{PO}_3 ]
Industrial Production Methods
In industrial settings, the production of this compound involves the controlled reaction of phosphorous acid with ammonia gas. The process is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions to ensure the complete conversion of phosphorous acid to ammonium phosphite.
Analyse Des Réactions Chimiques
Types of Reactions
Azanium;phosphite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form ammonium phosphate.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Reactions are typically carried out in aqueous solutions with various metal salts.
Major Products
Oxidation: Ammonium phosphate (NH₄)₃PO₄
Reduction: Various reduced phosphorus compounds
Substitution: Metal phosphites
Applications De Recherche Scientifique
Azanium;phosphite has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other phosphorus-containing compounds.
Biology: Investigated for its potential role in biological systems as a source of phosphorus.
Medicine: Explored for its potential use in pharmaceuticals and as a nutrient supplement.
Industry: Used in the production of flame retardants and fertilizers.
Mécanisme D'action
The mechanism of action of azanium;phosphite involves its ability to donate phosphorus and ammonium ions in various chemical and biological processes. In biological systems, it can be absorbed by plants and utilized in metabolic pathways that require phosphorus. The ammonium ion can be used as a nitrogen source, while the phosphite ion can be oxidized to phosphate, which is essential for energy transfer and storage in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ammonium phosphate (NH₄)₃PO₄
- Monoammonium phosphate (NH₄H₂PO₄)
- Diammonium phosphate ((NH₄)₂HPO₄)
Uniqueness
Azanium;phosphite is unique due to its specific chemical structure and properties. Unlike ammonium phosphate, which is a stable compound, this compound is less stable and more reactive. This reactivity makes it useful in various chemical reactions where a reducing agent or a source of phosphorus is required.
Propriétés
Formule moléculaire |
H4NO3P-2 |
|---|---|
Poids moléculaire |
97.011 g/mol |
Nom IUPAC |
azanium;phosphite |
InChI |
InChI=1S/H3N.O3P/c;1-4(2)3/h1H3;/q;-3/p+1 |
Clé InChI |
RROSXIPGYDTJIZ-UHFFFAOYSA-O |
SMILES canonique |
[NH4+].[O-]P([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![tert-butyl N-[4-[(4-methylphenyl)sulfonylamino]phenyl]carbamate](/img/structure/B13895835.png)

